molecular formula C7H14F3N B3199513 (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine CAS No. 1016878-96-8

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B3199513
CAS No.: 1016878-96-8
M. Wt: 169.19 g/mol
InChI Key: NKHZHDBLXGUHAA-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine is a secondary amine featuring a branched alkyl group (3-methylbutan-2-yl) and a 2,2,2-trifluoroethyl substituent. The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the amine’s basicity and enhancing its lipophilicity. Such properties are critical in pharmaceutical and agrochemical applications, where fluorine substitution often improves metabolic stability and bioavailability .

Properties

IUPAC Name

3-methyl-N-(2,2,2-trifluoroethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHZHDBLXGUHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,2,2-trifluoroethylamine with 3-methylbutan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific application .

Comparison with Similar Compounds

Substituent Effects on Basicity and Reactivity

The trifluoroethyl group significantly lowers the pKa of the amine compared to non-fluorinated analogs. For example:

  • Bis(2,2,2-trifluoroethyl)amine : The presence of two trifluoroethyl groups further reduces basicity due to cumulative electron withdrawal, making it less protonated under physiological conditions than (3-methylbutan-2-yl)(2,2,2-trifluoroethyl)amine .
  • 2-(Thiophen-2-yl)ethylamine : The thiophene ring introduces aromatic π-electrons, which may stabilize charge via resonance, partially countering the electron-withdrawing effects of the trifluoroethyl group. This could result in slightly higher basicity than the target compound .

Structural and Functional Group Diversity

  • N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine: The tetrahydroquinoline moiety provides a rigid bicyclic structure, enhancing binding affinity in receptor-targeted applications. In contrast, the target compound’s branched alkyl chain offers greater conformational flexibility and lipophilicity .
  • {[2-(Prop-2-yn-1-yloxy)phenyl]methyl}(2,2,2-trifluoroethyl)amine : The propargyl ether group enables click chemistry applications, a feature absent in the target compound. This highlights how functional group modifications can tailor reactivity for specific synthetic or biological purposes .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Hydrochloride salts of trifluoroethylamines (e.g., (thiophen-2-yl)methylamine hydrochloride) exhibit improved aqueous solubility compared to free amines, a property that could be leveraged for drug formulation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents pKa (Estimated) Applications
This compound C₇H₁₄F₃N 185.19 Branched alkyl, trifluoroethyl ~6.5–7.0 Pharmaceuticals, agrochemicals
Bis(2,2,2-trifluoroethyl)amine C₄H₆F₆N 194.09 Two trifluoroethyl groups ~5.0–5.5 Chemical synthesis intermediates
2-(Thiophen-2-yl)ethylamine C₈H₁₀F₃NS 209.23 Thiophene, trifluoroethyl ~6.8–7.3 Material science, drug discovery
N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine C₁₁H₁₃F₃N₂ 230.23 Tetrahydroquinoline, trifluoroethyl ~7.0–7.5 CNS-targeted therapeutics

Biological Activity

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine is a compound of interest in medicinal chemistry and biological research. Its unique structure, characterized by a trifluoroethyl group, enhances its interaction with biological targets, making it a candidate for various applications, including enzyme inhibition and drug development.

The compound is an amine derivative with the following structural formula:

 3 Methylbutan 2 yl 2 2 2 trifluoroethyl amine\text{ 3 Methylbutan 2 yl 2 2 2 trifluoroethyl amine}

Molecular Formula: C7_7H12_{12}F3_3N

Molecular Weight: 181.17 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety is known to enhance the compound's ability to form stable complexes with these targets. This interaction can lead to either inhibition or activation of various enzymatic pathways, depending on the specific biological context.

Enzyme Studies

The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. It serves as a valuable tool for understanding how modifications to small molecules can influence their binding affinity and specificity towards target enzymes.

Drug Development

Research indicates that this compound has potential applications in drug development, particularly as a lead compound for designing enzyme inhibitors. Its structural features allow for modifications that can enhance pharmacological properties while minimizing toxicity .

Anticancer Activity

Recent studies have evaluated the anticancer activity of related trifluoroethyl-substituted compounds. For example, a series of trifluoroethyl ureas were tested against various cancer cell lines by the National Cancer Institute (NCI). These studies found moderate anticancer activity against leukemia and non-small cell lung cancer at concentrations around 10510^{-5} M . While specific data on this compound is limited, its structural analogs suggest a promising avenue for further exploration in cancer therapeutics.

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways. This inhibition was linked to the presence of the trifluoroethyl group, which enhances binding affinity.
  • Anticancer Screening : Trifluoroethyl-substituted ureas were subjected to the NCI-60 DTP Human Tumor Cell Line Screening Program. Results indicated notable activity against certain cancer types, highlighting the potential for this compound and its derivatives in oncology .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
Enzyme InhibitionVarious enzymesSignificant inhibition
Anticancer ActivityLeukemia, Non-small cell lungModerate activity
Drug Development PotentialEnzyme inhibitorsPromising lead compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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